Methyl indole-4-carboxylate
Overview
Description
Methyl 1H-indole-4-carboxylate is an organic compound with the molecular formula C10H9NO2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Methyl indole-4-carboxylate, also known as Indole-4-carboxylic Acid Methyl Ester or methyl 1H-indole-4-carboxylate, is a significant heterocyclic system in natural products and drugs . It plays a main role in cell biology Indole derivatives, in general, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives can interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, affecting a range of biochemical pathways . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Indole derivatives, in general, have been found to exhibit various biologically vital properties . For example, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Analysis
Biochemical Properties
Methyl indole-4-carboxylate is involved in various biochemical reactions. It interacts with multiple receptors, showing high affinity, which is helpful in developing new useful derivatives . For instance, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, a compound similar to this compound, showed inhibitory activity against influenza A .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been reported that this compound oligomer is composed of cyclic oligomers containing large conjugated structures that are generated by the repetition of electron deprivation, radical coupling, and dehydrogenation reactions .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolism of tryptophan catalyzed by intestinal microorganisms It interacts with enzymes and cofactors in this metabolic pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 1H-indole-4-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of indole with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
Industrial production methods for Methyl indole-4-carboxylate often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 1H-indole-4-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Indole derivatives, including Methyl indole-4-carboxylate, are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1H-indole-2-carboxylate
- Methyl 1H-indole-3-carboxylate
- Methyl 1H-indole-5-carboxylate
Uniqueness
Methyl 1H-indole-4-carboxylate is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and chemical behavior .
Properties
IUPAC Name |
methyl 1H-indole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-6,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAXQUBYRSEBJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=CNC2=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80960395 | |
Record name | Methyl 1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39830-66-5 | |
Record name | Methyl 1H-indole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80960395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 1H-indole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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